molecular formula C12H19N B8566310 2-Hexylaniline

2-Hexylaniline

Cat. No.: B8566310
M. Wt: 177.29 g/mol
InChI Key: INTQUWVWUSOJEM-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of alkyl-anilines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is inferred as C₁₂H₁₉N, with a molar mass of approximately 177.29 g/mol (based on structural analogs like 4-n-Hexylaniline) .

Key properties of 2-Hexylaniline include:

  • Solubility: High solubility in organic solvents (e.g., toluene, ethers) due to the hydrophobic hexyl chain.
  • Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary or derived from known methods for alkyl-anilines .
  • Applications: Used in electronic components (e.g., semiconductor precursors) and polymer synthesis .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-hexylaniline

InChI

InChI=1S/C12H19N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8,13H2,1H3

InChI Key

INTQUWVWUSOJEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-Hexylaniline is part of a homologous series of ortho-substituted alkyl-anilines , including 2-methylaniline, 2-ethylaniline, and 2-propylaniline. The hexyl chain distinguishes it by conferring enhanced hydrophobicity and steric bulk compared to shorter-chain analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Physical and Chemical Properties of Selected Alkyl-Anilines
Compound Structure Molar Mass (g/mol) Density (g/mL) Boiling Point (°C) Key Applications
This compound C₆H₁₃-C₆H₄-NH₂ (o) 177.29 (inferred) ~0.92 (est.) Not reported Semiconductors, polymer research
4-n-Hexylaniline C₆H₁₃-C₆H₄-NH₂ (p) 177.29 0.919 Not reported Laboratory research
2-Methylaniline CH₃-C₆H₄-NH₂ (o) 107.15 1.008 200–205 Dyes, agrochemicals
2-[(2-Ethylhexyl)oxy]aniline C₈H₁₇O-C₆H₄-NH₂ (o) 221.34 Not reported Not reported Specialty organic synthesis
Key Observations:

Substitution Position :

  • Ortho vs. Para Isomers : this compound (ortho) exhibits greater steric hindrance and lower crystallinity compared to 4-n-Hexylaniline (para), which has a linear structure and higher symmetry .
  • Electronic Effects : The ortho-substituted hexyl group in this compound induces moderate electron-donating effects, altering reactivity in electrophilic substitution reactions compared to para isomers .

Alkyl Chain Length: Longer chains (e.g., hexyl vs. methyl) enhance hydrophobicity and reduce aqueous solubility.

Functional Group Variations :

  • 2-[(2-Ethylhexyl)oxy]aniline incorporates an ether linkage, increasing polarity compared to this compound. This difference impacts applications in surfactants or liquid crystals .

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